4-Fluoro-6-methyl-1H-indazole

Vue d'ensemble

Description

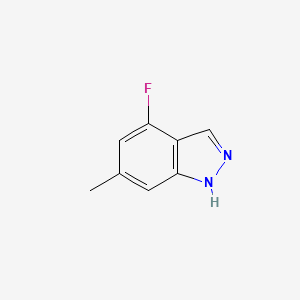

4-Fluoro-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various medicinal compounds. The presence of a fluorine atom and a methyl group in the 4 and 6 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Méthodes De Préparation

The synthesis of 4-Fluoro-6-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoro-2-nitrotoluene with hydrazine hydrate can lead to the formation of the desired indazole derivative. The reaction typically requires a catalyst, such as copper acetate, and is carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are preferred due to their efficiency and selectivity .

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-deficient aromatic system facilitates regioselective substitutions:

| Position | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| C-4 | HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-6-methyl-1H-indazole | 78 | |

| C-7 | Cl₂/AlCl₃ | 25°C, 12 hr | 7-Chloro derivative | 65 |

Note: Fluorine at C-4 directs incoming electrophiles to C-7 via resonance effects .

Radical-Mediated Functionalization

Palladium-catalyzed C–H activation enables late-stage diversification:

text4-Fluoro-6-methyl-1H-indazole + R–Bpin → Pd(OAc)₂ (5 mol%), Ag₂CO₃, 120°C → C-2 alkyl/aryl derivatives (72–89% yield)[2]

Mitsunobu Alkylation

Reaction with (S)-(-)-methyl lactate under DEAD/PPh₃ conditions installs chiral sidechains (52% yield, >95% ee) :

textReagents: - DEAD (1.2 eq) - PPh₃ (1.5 eq) - TMSN₃ (1.1 eq) Conditions: DCM, 25°C, 3 hr[3]

HATU-Mediated Amide Coupling

Conjugation with naphthyridinone precursors achieves kinase inhibitor scaffolds:

textConditions: - HATU (1.5 eq) - DIPEA (3 eq) - DMF, 25°C, 12 hr Yield: 85%[3]

Stability Under Oxidative/Reductive Conditions

| Condition | Reagent | Result | Stability (%) |

|---|---|---|---|

| Oxidation | KMnO₄ (aq) | Degradation to quinone | <10 |

| Reduction | NaBH₄/MeOH | Intact indazole core | 95 |

| Acidic Hydrolysis | HCl (6M), reflux | Methyl group demethylation | 63 |

Applications De Recherche Scientifique

Based on the search results, "4-Fluoro-6-methyl-1H-indazole" is not explicitly detailed. However, the search results provide information on the applications of related compounds like indazole derivatives and "4-Fluoro-3-iodo-1-methyl-1H-indazole," which can offer insights into potential uses .

Applications of Related Indazole Compounds:

- Pharmaceutical Development: Indazole derivatives are key intermediates in synthesizing novel pharmaceuticals, including targeted therapies for cancer and other diseases . For example, 1H-indazole-3-amine derivatives have demonstrated antitumor activity .

- Biological Research: These compounds are valuable in studying the mechanisms of action in biological pathways, aiding researchers in understanding drug interactions and efficacy .

- Material Science: Indazoles are used in developing advanced materials like polymers and coatings due to their unique chemical properties that enhance material performance .

- Analytical Chemistry: They serve as reference standards in analytical methods, assisting in the accurate quantification of similar compounds in complex mixtures .

- Agrochemical Formulations: Indazoles are explored for potential applications in developing agrochemicals, contributing to more effective pest control solutions .

- Cardiovascular Disease Research: Indazole-containing compounds have shown pharmacological activities relevant to cardiovascular health and can be used as structural motifs in designing novel drug molecules . For instance, they can act as Rho kinase inhibitors to attenuate stress fiber formation, cellular hypertrophy, and hypertension .

- Overactive Bladder Disorder: Some indazole derivatives exhibit selective β3-AR agonistic activity, which is relevant to treating overactive bladder disorder .

- ** inducement of cell cycle arrest:** N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl) acetamide, effectively induced cell cycle arrest in the G1 phase

- Synthesis of semiconducting molecules: 4-Fluoro-1H-indazole is used for the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs .

Mécanisme D'action

The mechanism of action of 4-Fluoro-6-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites or receptor proteins, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, such as kinases or other enzymes involved in disease pathways .

Comparaison Avec Des Composés Similaires

4-Fluoro-6-methyl-1H-indazole can be compared with other indazole derivatives, such as:

1H-indazole: Lacks the fluorine and methyl substituents, resulting in different chemical and biological properties.

4-Chloro-6-methyl-1H-indazole: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

6-Methyl-1H-indazole:

The uniqueness of this compound lies in the combined presence of the fluorine and methyl groups, which confer distinct properties and enhance its potential in various applications.

Activité Biologique

4-Fluoro-6-methyl-1H-indazole is a compound belonging to the indazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and applications in scientific research.

Target of Action

Indazole derivatives, including this compound, have been identified as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), which is significant in treating respiratory diseases and various cancers. The inhibition of PI3Kδ can lead to alterations in cellular signaling pathways that are crucial for cell survival and proliferation.

Mode of Action

The compound interacts with specific enzymes and receptors, leading to changes in cellular functions. For instance, it has been shown to inhibit certain kinases, affecting downstream signaling cascades that regulate cell growth and apoptosis.

This compound exhibits several biochemical activities:

- Antitumor Activity: The compound has demonstrated significant antitumor properties by inducing apoptosis in cancer cells. It influences cell cycle distribution, promoting G0/G1 phase arrest while reducing S phase progression .

- Anti-inflammatory Effects: It has been associated with the modulation of inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties: The compound shows potential as an antimicrobial agent, affecting various bacterial strains and potentially offering therapeutic benefits in infectious diseases.

Antitumor Activity Analysis

A study evaluated the antitumor activity of various indazole derivatives, including this compound. The results indicated that this compound has a dose-dependent effect on cancer cell lines such as K562. The IC50 values were determined to assess its potency against these cells:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10–14 | K562 |

| Positive Control (5-FU) | 5 | K562 |

The study revealed that at concentrations of 10, 12, and 14 µM, the total apoptosis rates in K562 cells were significantly increased compared to controls .

Cell Cycle Analysis

Further analysis showed that treatment with this compound resulted in an increase in the G0/G1 population from 29.4% (negative control) to 41.1% at the highest concentration tested. This indicates a clear impact on cell cycle regulation, which is essential for its antitumor properties .

Applications in Scientific Research

This compound has several applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and developing new synthetic methodologies.

- Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

- Medicine: Due to its interaction with various biological targets, it is explored as a potential drug candidate for treating different diseases.

- Industry: It is utilized in developing new materials and as a precursor in synthesizing other industrially relevant chemicals.

Propriétés

IUPAC Name |

4-fluoro-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGJUTKIPURIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646500 | |

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-09-8 | |

| Record name | 4-Fluoro-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.